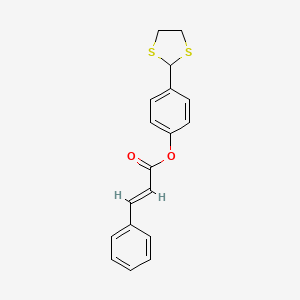

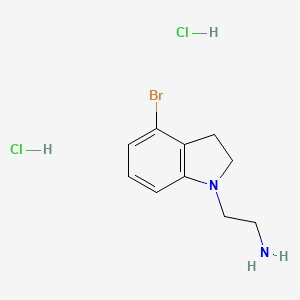

N-(2-(furan-3-yl)ethyl)furan-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound N-(2-(furan-3-yl)ethyl)furan-2-carboxamide is a furan derivative, which is a class of heterocyclic organic compounds consisting of a five-membered aromatic ring with four carbon atoms and one oxygen. Furan derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of furan-2-carboxamide derivatives typically involves reactions such as the Suzuki-Miyaura cross-coupling, as seen in the synthesis of N-(4-bromophenyl)furan-2-carboxamide, which was obtained from furan-2-carbonyl chloride and 4-bromoaniline in the presence of Et3N with high yields . Similar synthetic strategies could be applied to synthesize N-(2-(furan-3-yl)ethyl)furan-2-carboxamide, although the specific synthesis of this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of furan-2-carboxamide derivatives can be characterized by techniques such as X-ray diffraction, NMR, and DFT calculations. For example, the structure of N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide was elucidated using single crystal X-ray diffraction, showing that it crystallizes in the monoclinic system . These techniques provide insights into the conformation and electronic properties of the molecules, which are essential for understanding their reactivity and interaction with biological targets.

Chemical Reactions Analysis

Furan-2-carboxamide derivatives can undergo various chemical transformations. Acid-catalyzed transformations of these compounds can lead to ring opening and the formation of new heterocyclic systems, as observed with N-(5-methyl-2-furyl)ethyl 3-aminothieno[2,3-b]pyridine-2-carboxamides . Additionally, the interaction of furan-2-carboxamide derivatives with metal ions can result in the formation of complexes with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-2-carboxamide derivatives are influenced by their molecular structure. These properties can be studied through various spectroscopic and computational methods. For instance, the thermal decomposition of metal complexes derived from furan-2-carboxamide ligands can be investigated using thermogravimetry . The antioxidant and antimicrobial activities of these compounds can also be assessed through in vitro assays, providing information on their potential as therapeutic agents .

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

The synthesis and reactivity of compounds related to N-(2-(furan-3-yl)ethyl)furan-2-carboxamide have been a significant area of interest. Studies have demonstrated the synthesis of complex molecules through processes such as electrophilic substitution reactions, showcasing the versatility of furan-based compounds in organic synthesis. For instance, Aleksandrov and El’chaninov (2017) detailed the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, emphasizing the reactivity of furan derivatives under various conditions (Aleksandrov & El’chaninov, 2017).

Antimicrobial and Antioxidant Activities

Furan derivatives have shown promising antimicrobial and antioxidant activities. Devi et al. (2010) synthesized a series of compounds, including 3-nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidin-1-yl)naphtho[2,1-b]furan-2-carboxamides, and evaluated their antimicrobial and antioxidant properties, highlighting the potential of furan derivatives in developing new therapeutic agents (Devi, Ramaiah, Roopa, & Vaidya, 2010).

Biobased Polyesters and Sustainable Materials

The application of furan derivatives in the synthesis of biobased polyesters represents an exciting development in materials science. Jiang et al. (2014) discussed the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters, leading to novel biobased furan polyesters. This research underscores the potential of furan derivatives in creating sustainable materials with varied applications (Jiang, Woortman, Alberda van Ekenstein, Petrović, & Loos, 2014).

Inhibitors of Lethal Viruses

Research into furan-carboxamide derivatives has also identified potential inhibitors of lethal viruses. Yongshi et al. (2017) synthesized a series of furan-carboxamide derivatives and demonstrated their efficacy as potent inhibitors of the influenza A H5N1 virus, marking a significant step forward in antiviral drug development (Yongshi, Zheng, Cao, Li, Li, Zhou, Liu, Wu, & Dong, 2017).

Eigenschaften

IUPAC Name |

N-[2-(furan-3-yl)ethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-11(10-2-1-6-15-10)12-5-3-9-4-7-14-8-9/h1-2,4,6-8H,3,5H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVYHRWJVYNFTHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NCCC2=COC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(furan-3-yl)ethyl)furan-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-bis(2,2,2-trifluoroethoxy)-N-[2-({[3-(trifluoromethyl)anilino]carbonyl}amino)ethyl]benzenecarboxamide](/img/structure/B2545494.png)

![1-[4-[(6-Methoxypyrimidin-4-yl)amino]piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2545495.png)

![1-(4-Chloro-3-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2545501.png)

![[(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] 4-methoxybenzenesulfonate](/img/structure/B2545502.png)

![[4-(Hydroxymethyl)-2,5-diiodophenyl]methanol](/img/structure/B2545507.png)

![6,8-Dioxabicyclo[3.2.1]oct-2-en-4-ol](/img/structure/B2545511.png)

![Methyl 1-{[(5,6-dichloropyridin-3-yl)formamido]methyl}cyclopropane-1-carboxylate](/img/structure/B2545514.png)